DL-Methionine hydroxamate DL-Methionine hydroxamate Methioninehydroxamic acid is a hydroxamic acid that is the amide of methionine hydroxylated at the amidic nitrogen. It has a role as an EC 6.1.1.* (ligases forming aminoacyl tRNA and related compounds) inhibitor. It is a hydroxamic acid and a methionine derivative. It derives from a methionine.
Brand Name: Vulcanchem
CAS No.: 36207-43-9
VCID: VC3763895
InChI: InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)
SMILES: CSCCC(C(=O)NO)N
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.23 g/mol

DL-Methionine hydroxamate

CAS No.: 36207-43-9

Cat. No.: VC3763895

Molecular Formula: C5H12N2O2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

DL-Methionine hydroxamate - 36207-43-9

Specification

CAS No. 36207-43-9
Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
IUPAC Name 2-amino-N-hydroxy-4-methylsulfanylbutanamide
Standard InChI InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)
Standard InChI Key HUPYBBFSQOFVSZ-UHFFFAOYSA-N
SMILES CSCCC(C(=O)NO)N
Canonical SMILES CSCCC(C(=O)NO)N

Introduction

Chemical Structure and Basic Properties

DL-Methionine hydroxamate is chemically identified as 2-amino-N-hydroxy-4-methylsulfanylbutanamide. This compound represents a racemic mixture of both the D and L isomers of methionine hydroxamate, with the L-isomer (CAS No. 19253-87-3) also known as N-Hydroxy-L-methioninamide .

Structural Identification

The compound features a hydroxamic acid group attached to the methionine backbone, which provides its distinctive chemical properties and biological activities. Its structure can be represented by various identifiers:

Table 1: Chemical Identifiers of DL-Methionine Hydroxamate

ParameterValue
CAS Number36207-43-9
IUPAC Name2-amino-N-hydroxy-4-methylsulfanylbutanamide
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
InChI KeyHUPYBBFSQOFVSZ-UHFFFAOYSA-N
Canonical SMILESCSCCC(C(=O)NO)N

The compound contains both an amino group and a hydroxamic acid functional group, which contribute to its chemical reactivity and biological significance .

Isomeric Forms

While the DL form represents the racemic mixture, the S-isomer (L-form) is also available and has been specifically studied in some research contexts. The S-isomer has the same molecular formula but differs in its three-dimensional configuration, which can affect its biological activity in stereospecific environments .

Physical Properties

DL-Methionine hydroxamate possesses distinct physical characteristics that influence its handling, storage, and application in research settings.

Physical State and Appearance

The compound typically exists as a solid at room temperature and displays a color ranging from white to pale yellow .

Measurable Properties

Table 2: Physical and Chemical Properties of DL-Methionine Hydroxamate

PropertyValueSource
Density1.239±0.06 g/cm³ (Predicted)
Melting Point145-146°C (for S-isomer)
pKa10.01±0.40 (Predicted)
SolubilitySlightly soluble in chloroform, methanol, and water (with heating/sonication)
Storage ConditionsRefrigerated, under inert atmosphere, hygroscopic

These physical properties are important considerations for laboratory work involving this compound, particularly for synthesis, purification, and storage protocols.

Preparation Methods

The synthesis of DL-Methionine hydroxamate typically involves chemical modification of the parent amino acid methionine.

Synthetic Routes

The compound can be synthesized through the reaction of DL-methionine with hydroxylamine under acidic conditions. This process involves converting the carboxyl group of DL-methionine to a hydroxamic acid group.

Reaction Conditions

The synthesis typically requires the use of hydrochloric acid as a catalyst and must be conducted at low temperatures to prevent decomposition of the product. The reaction conditions must be carefully controlled to ensure high yield and purity.

Purification

Following synthesis, the compound usually requires purification steps, which may include recrystallization or chromatographic techniques to achieve the desired level of purity for research or analytical applications.

Chemical Reactions

DL-Methionine hydroxamate participates in various chemical reactions due to its functional groups.

Oxidation Reactions

The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents for these transformations include hydrogen peroxide and peracids.

Reduction Reactions

The hydroxamic acid group can be reduced to form the corresponding amide. This reduction is typically accomplished using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The hydroxamic acid group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Nucleophiles like amines or alcohols can react with the hydroxamic acid group under mild conditions.

Biological Activity

DL-Methionine hydroxamate demonstrates several significant biological activities that make it valuable in research applications.

Enzyme Inhibition

One of the most studied biological activities of DL-Methionine hydroxamate is its ability to inhibit specific enzymes, particularly those classified as ligases (EC 6.1.1). These enzymes are crucial for the formation of aminoacyl-tRNA, an essential step in protein synthesis.

Of particular significance is its ability to inhibit peptide deformylase, a metalloenzyme essential for bacterial growth. This enzyme catalyzes the removal of formyl groups from nascent polypeptides in bacteria, and its inhibition can disrupt normal bacterial protein synthesis .

Mechanism of Enzyme Inhibition

Research has shown that methionine hydroxamic acid derivatives bind to the active site of peptide deformylase. When binding to cobalt-substituted deformylase, these inhibitors cause spectral changes consistent with the formation of a pentacoordinate metal complex, similar to that observed with actinonin, a pseudopeptide hydroxamate inhibitor .

Spectral and kinetic data suggest that these N-substituted L-methionine derivatives bind in a reverse orientation with respect to N-formyl-Met-peptide substrates within the active site .

Structure-Activity Relationship

Studies have indicated that N-substituted methionyl hydroxamic acids possess greater inhibitory potency against peptide deformylase than the unsubstituted compound. This has led to the development of second-generation inhibitors with enhanced potency .

Antioxidant Properties

The hydroxamic acid moiety in DL-Methionine hydroxamate contributes to its antioxidant capabilities. Hydroxamic acids can chelate metal ions, potentially reducing oxidative stress within cells. This property may be particularly relevant in protecting against iron overload and related cellular damage.

Nutritional Applications

In animal nutrition, particularly in poultry, this compound has been investigated as a source of methionine. Some research indicates that it can enhance growth performance and egg production in laying hens when included in diets deficient in sulfur amino acids.

Research Applications

DL-Methionine hydroxamate has several significant applications in scientific research.

Antibacterial Research

The inhibitory effect of DL-Methionine hydroxamate on peptide deformylase suggests its potential as an antibacterial agent. Research in this area focuses on developing more potent and selective deformylase inhibitors for potential therapeutic applications .

Table 3: Key Research Findings on Antibacterial Activity

Study FocusKey FindingReference
Inhibition of E. coli peptide deformylaseMethionine hydroxamate derivatives inhibit both zinc and cobalt forms of the enzyme
Binding mechanismForms pentacoordinate metal complex in the active site
Structure-activity relationshipN-substituted derivatives show enhanced inhibitory potency
Orientation in active siteBinds in reverse orientation compared to natural substrates

Biochemical Tools

The compound serves as a valuable tool in biochemical research, particularly for studying protein synthesis and cellular processes involving aminoacyl-tRNA formation.

Coordination Chemistry

DL-Methionine hydroxamate has applications as a ligand in coordination chemistry due to its metal-binding properties.

Comparison with Similar Compounds

DL-Methionine hydroxamate shares structural similarities with several related compounds but possesses unique characteristics that distinguish it from these analogs.

Related Compounds

Table 4: Comparison of DL-Methionine Hydroxamate with Related Compounds

CompoundRelationship to DL-Methionine HydroxamateDistinguishing Characteristics
DL-MethionineParent amino acidLacks the hydroxamic acid group
Methionine sulfoxideOxidized derivativeContains sulfoxide group instead of thioether
Methionine amideRelated derivativeContains amide instead of hydroxamic acid group
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)Hydroxy analogContains hydroxy acid instead of hydroxamic acid

Unique Properties

The hydroxamic acid functional group of DL-Methionine hydroxamate imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This functional group allows it to act as a potent enzyme inhibitor, particularly against metalloenzymes, making it valuable in biochemical and medicinal research.

Current Research Trends

Current research involving DL-Methionine hydroxamate focuses primarily on its potential as an antibacterial agent through its inhibition of peptide deformylase. The development of more potent and selective derivatives represents an active area of investigation, with implications for addressing bacterial resistance to existing antibiotics .

Additionally, its role in coordination chemistry and potential applications in metal chelation therapy present opportunities for further research and development.

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